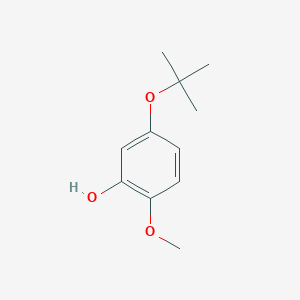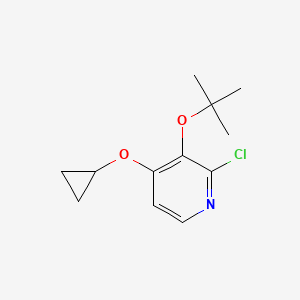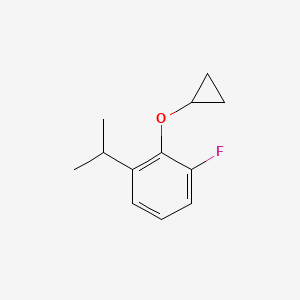
2-Cyclopropoxy-1-fluoro-3-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The cyclopropoxy group can be added through a nucleophilic substitution reaction, and the isopropyl group can be introduced via Friedel-Crafts alkylation .
Industrial Production Methods
In industrial settings, the production of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropoxy-1-fluoro-4-(propan-2-yl)benzene
- 2-Cyclopropoxy-1-chloro-3-(propan-2-yl)benzene
- 2-Cyclopropoxy-1-bromo-3-(propan-2-yl)benzene
Uniqueness
2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound.
Propriétés
Formule moléculaire |
C12H15FO |
|---|---|
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clé InChI |
VKHONWYOQLKWOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


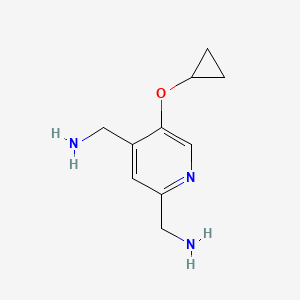
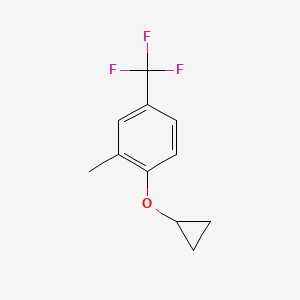
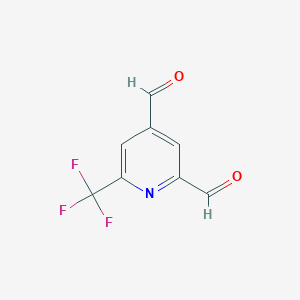


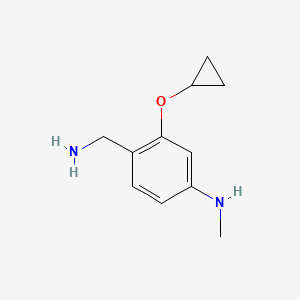
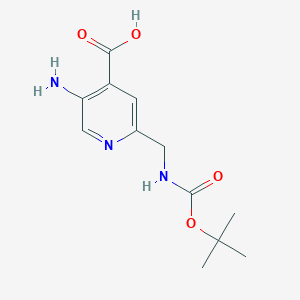
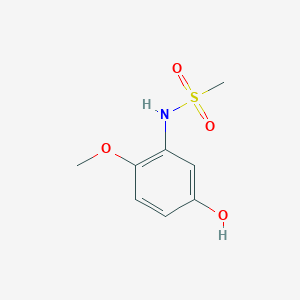
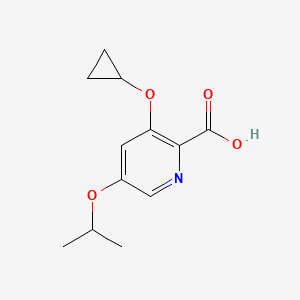
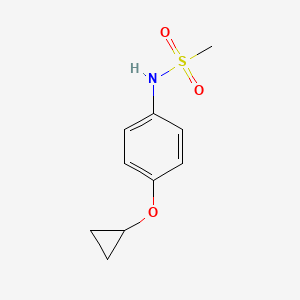
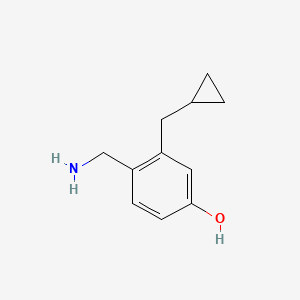
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
